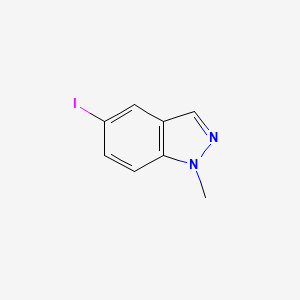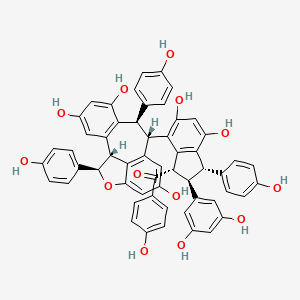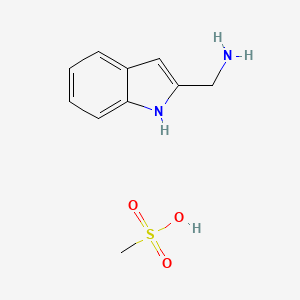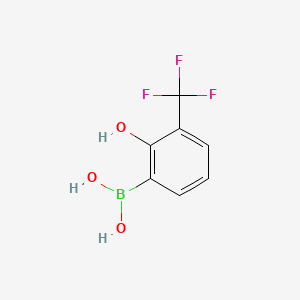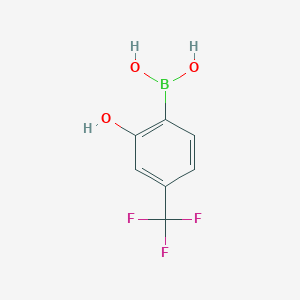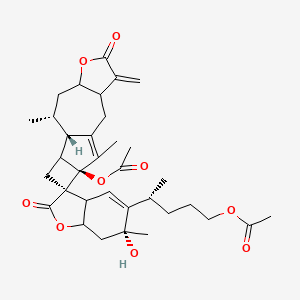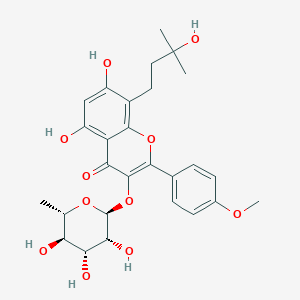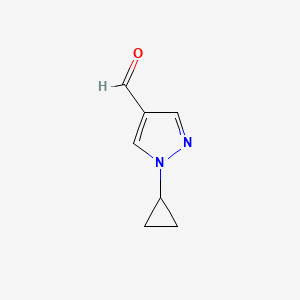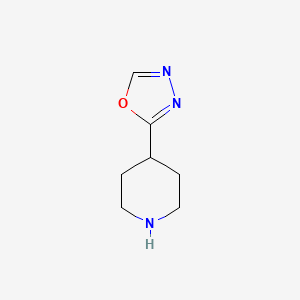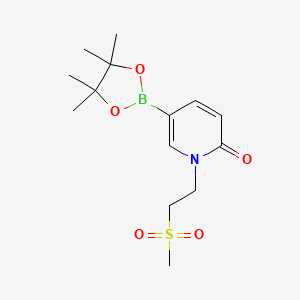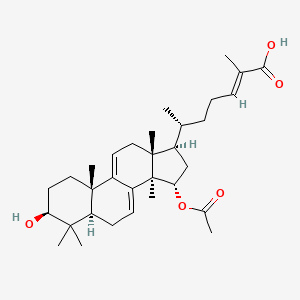
Ganoderic Acid X
Vue d'ensemble
Description
Ganoderic Acid X is a lanostanoid triterpene that can be extracted from Ganoderma amboinense . It belongs to a class of closely related triterpenoids (derivatives from lanosterol) found in Ganoderma mushrooms . Some ganoderic acids have been found to possess biological activities including hepatoprotection, anti-tumor effects, and 5-alpha reductase inhibition .
Synthesis Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .Molecular Structure Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes . The chemical structure of GAA has a tetracyclic ring with a double bond and terminal carboxyl group on the branch .Chemical Reactions Analysis
Ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . The magnitude of different types of GA isolated with different bioactivities reiterates the need to determine the basis of diversification .Applications De Recherche Scientifique
Pharmacological Activities and Therapeutic Effects
Ganoderic acids (GA), including Ganoderic Acid X, are important secondary metabolites acquired from Ganoderma lucidum. They have a wide range of pharmacological activities and therapeutic effects on human ailments . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .
Drug Development
Ganoderic Acid X serves as a valuable resource for the development of new drugs . However, they are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .
Biosynthesis and Hyperproduction
The most recent advances in the biosynthesis of ganoderic acids include efforts primarily concentrated on identifying the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold . This study may facilitate the wide-spread application of GA-DHLDOA and further improvement of DHL-DOA production by the yeast fermentation as well as discovery of another unknown CYPs in downstream GAs biosynthesis .
Anti-inflammatory Properties
Ganoderic Acid X has been found to increase the production of cytokines, e.g., interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .
Hepatoprotection
Ganoderic Acid X has been shown to have hepatoprotective effects. In a study, it was found to significantly inhibit the abnormal elevation of liver index, blood lipid parameters, aspartate aminotransferase, and alanine aminotransferase in mice with alcohol-induced liver injury .
Antioxidation Effects
Ganoderma lucidum, which contains Ganoderic Acid X, has been found to have antioxidation effects .
Hypoglycemic Effect
Ganoderma lucidum also has a hypoglycemic effect , which could potentially be attributed to Ganoderic Acid X.
Anti-aging and Skin Barrier-Repairing Activity
Ganoderma lucidum can also anti-aging by inhibiting ultraviolet B (UVB)-induced matrix metalloproteinase (MMP)-1 expression and increasing procollagen expression . It plays a role in inhibiting tyrosinase activity and tyrosine-related protein expression, and thus, it may ameliorate pigmentation effect .
Mécanisme D'action
Target of Action
Ganoderic Acid X, a lanostanoid triterpene extracted from Ganoderma amboinense, primarily targets topoisomerases . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription . Ganoderic Acid X also interacts with the p53-MDM2 pathway , which is involved in cell cycle regulation and apoptosis .
Mode of Action
Ganoderic Acid X interacts with its targets, leading to significant changes in cellular processes. It inhibits the action of topoisomerases, thereby interfering with DNA replication and transcription . Furthermore, it induces apoptosis, or programmed cell death, in cancer cells . In the context of the p53-MDM2 pathway, Ganoderic Acid X potentially inhibits the interaction of MDM2 and p53, thereby regulating apoptosis .
Biochemical Pathways
Ganoderic Acid X is a product of the mevalonate pathway , a crucial biochemical pathway for the synthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, leading to the formation of isopentenyl-diphosphate and its isomer dimethylallyl diphosphate, which further condense to form triterpenes like Ganoderic Acid X .
Result of Action
Ganoderic Acid X exhibits a wide range of pharmacological activities and therapeutic effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, inhibit metastasis, and regulate autophagy . It also exerts anti-fibrotic effects on liver fibrosis through several mechanisms . Additionally, it has been found to significantly decrease liver weight and liver index in high-fat-diet mice, restore serum lipid parameters, and reduce liver damage .
Action Environment
The yield and bioactivity of Ganoderic Acid X can be influenced by various environmental factors, including the culture medium, parameters of the fermentation process, and the presence of elicitors . Various signaling molecules such as ROS, Ca2+, NO, H2S, cAMP, etc., are involved in the regulation of Ganoderic Acid X biosynthesis in response to environmental factors .
Safety and Hazards
Ganoderic Acid X should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . The demand for G. lucidum on global markets is growing and the need for its artificial production is also becoming increasingly necessary .
Propriétés
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27+,30-,31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGPALSXRBKTM-FKJOTFDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderic Acid X | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



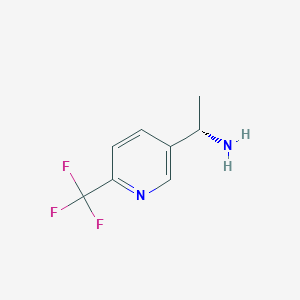
![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)
